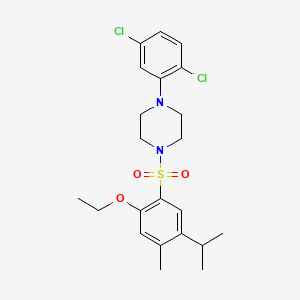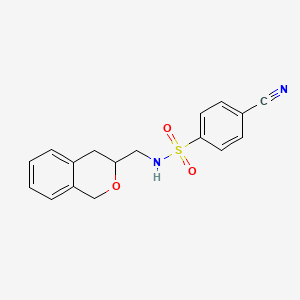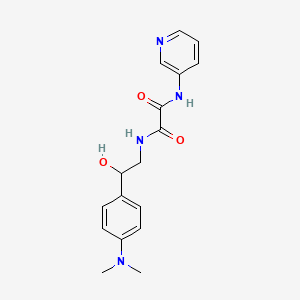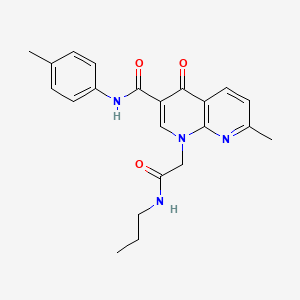![molecular formula C15H16N2O4S2 B2869723 (E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide CAS No. 1030703-79-7](/img/structure/B2869723.png)
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides were synthesized for anticancer activity analysis . Another study described the preparation of isomeric (Е)-[4-(dimethylamino)phenyl]-ethenylquinoxalines, which can be used for the synthesis of new, effective nonlinear optical chromophores .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfanilamide derivatives, including compounds structurally related to (E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide, have been synthesized and characterized for their physical and chemical properties. These studies have utilized techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV-visible (UV-Vis) spectra, Liquid Chromatographic (LCMS), High Resolution Mass Spectrometric (HRMS) methods, and single crystal X-ray diffraction (XRD). These methods provide detailed insights into the molecular conformation, hydrogen bond network properties, and thermal properties of these compounds (Lahtinen et al., 2014).
Antimicrobial Activity
Research on sulfanilamide derivatives has also explored their antimicrobial activity against various bacterial and fungal strains. It was observed that the introduction of the benzene ring to CO-NH group or SO2-NH moiety did not significantly enhance antibacterial activity, and none of the studied compounds exhibited antifungal activity (Lahtinen et al., 2014).
Photolability and Photochemical Decomposition
The photolability of sulfamethoxazole, a related sulfonamide, in acidic aqueous solutions has been studied, revealing the formation of various photoproducts through photoisomerization. This research provides insights into the stability and degradation pathways of sulfonamides under light exposure (Zhou & Moore, 1994).
Antimicrobial and Antifungal Activities of Heterocyclic Compounds
Further studies have been conducted on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Application in Catalysis
Arenesulfonamides, including those structurally related to the compound , have been utilized in catalytic processes. For example, they have been allylated using allylic carbonates under Pd(0)-catalysis, demonstrating their utility in synthetic organic chemistry (Cerezo et al., 1998).
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-22(18,19)12-14-6-8-15(9-7-14)17-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,16,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSIZXIEUZPYCA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)






![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)